molecular formula C18H25NO6 B118968 DTHPB CAS No. 158142-98-4

DTHPB

Cat. No.: B118968
CAS No.: 158142-98-4
M. Wt: 351.4 g/mol
InChI Key: HGKRELFXCLFPPX-UHFFFAOYSA-N
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Description

DTHPB is a synthetic compound known for its pharmacological properties. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound is particularly noted for its potential use in medicinal chemistry due to its unique structural features and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DTHPB typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Propoxy Group: The 8-position propoxy group can be introduced through an etherification reaction, typically using an appropriate alkyl halide and a base.

    Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction, where a tert-butylamine reacts with an appropriate leaving group on the propoxy chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

DTHPB can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

DTHPB has several scientific research applications:

    Chemistry: Used as a model compound in studies of benzopyran derivatives and their reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known beta-blockers.

    Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of DTHPB involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and blood pressure. The exact pathways involved may include inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker with a similar structure but lacking the methoxy groups.

    Timolol: Another beta-blocker with structural similarities but different substituents on the benzopyran core.

    Metoprolol: A beta-blocker with a different substitution pattern but similar pharmacological effects.

Uniqueness

DTHPB is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other beta-blockers. The presence of methoxy groups and the specific positioning of the tert-butylamino and hydroxypropoxy groups contribute to its unique reactivity and potential therapeutic effects.

Properties

CAS No.

158142-98-4

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one

InChI

InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3

InChI Key

HGKRELFXCLFPPX-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O

Canonical SMILES

CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O

Synonyms

6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one
DTHPB

Origin of Product

United States

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